1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid
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Overview
Description
1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethoxyphenyl group, a thiazole ring, and a piperidine carboxylic acid moiety
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The thiazole ring can participate in various interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar compounds to 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid include other trifluoromethoxyphenyl-containing molecules and thiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall bioactivity. The unique combination of the trifluoromethoxyphenyl group and the thiazole ring in this compound sets it apart from other related compounds .
Biological Activity
The compound 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid is a synthetic derivative with potential biological applications. Its unique structural features, including a trifluoromethoxy group and a thiazole moiety, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
Key Features:
- Trifluoromethoxy Group : Enhances lipophilicity and may influence binding affinity to target proteins.
- Thiazole Ring : Known for its role in various bioactive compounds, contributing to antimicrobial and anticancer activities.
- Piperidine Core : Often found in pharmaceuticals, providing stability and facilitating interactions with biological receptors.
Pharmacological Effects
- Anticancer Activity :
- Anti-inflammatory Properties :
-
Antimicrobial Activity :
- Thiazole derivatives are often explored for their antimicrobial properties. The presence of the trifluoromethoxy group may enhance the efficacy against certain bacterial strains, although specific data on this compound is limited.
The biological activity of this compound is likely mediated through:
- Inhibition of Enzymatic Pathways : Similar compounds have been identified as inhibitors of enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The piperidine structure facilitates binding to various receptors, potentially modulating signaling pathways associated with cell growth and survival.
Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry evaluated a series of thiazole derivatives for their anticancer activity against breast cancer cell lines. The results showed that modifications to the thiazole ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range .
Study 2: Inflammatory Response
In a model assessing inflammatory responses in RAW 264.7 macrophages, thiazole-containing compounds were tested for their ability to suppress cytokine release. The results indicated that these compounds could effectively reduce inflammation markers, supporting their potential use in treating chronic inflammatory conditions .
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Anticancer | 5.0 | |
Compound B | Anti-inflammatory | 10.0 | |
Compound C | Antimicrobial | 15.0 |
Table 2: Structural Features Comparison
Compound Name | Trifluoromethoxy | Thiazole Ring | Piperidine Core |
---|---|---|---|
This compound | Yes | Yes | Yes |
Related Compound D | Yes | Yes | No |
Related Compound E | No | Yes | Yes |
Properties
Molecular Formula |
C18H17F3N2O4S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H17F3N2O4S/c19-18(20,21)27-14-5-3-11(4-6-14)16-22-13(10-28-16)8-15(24)23-7-1-2-12(9-23)17(25)26/h3-6,10,12H,1-2,7-9H2,(H,25,26) |
InChI Key |
SBQNDXJIJVDICN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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